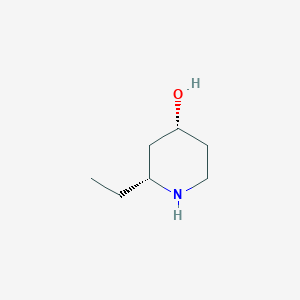

(2R,4R)-2-Ethylpiperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(2R,4R)-2-ethylpiperidin-4-ol |

InChI |

InChI=1S/C7H15NO/c1-2-6-5-7(9)3-4-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |

InChI Key |

LIRSPIMIGINGCJ-RNFRBKRXSA-N |

Isomeric SMILES |

CC[C@@H]1C[C@@H](CCN1)O |

Canonical SMILES |

CCC1CC(CCN1)O |

Origin of Product |

United States |

Significance of Piperidine Scaffolds in Stereoselective Transformations

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals. researchgate.netnih.govacs.orgmdpi.com Its prevalence underscores its importance as a privileged scaffold in drug discovery. The ability to introduce substituents at various positions on the piperidine ring with defined stereochemistry is crucial for modulating the biological activity and pharmacokinetic properties of a molecule. acs.orgthieme-connect.com Stereoselective transformations involving piperidine scaffolds are therefore a major focus of synthetic organic chemistry. researchgate.netnih.gov

The conformational rigidity of the piperidine ring, which typically adopts a chair conformation, allows for the predictable spatial arrangement of substituents. This inherent structural feature is leveraged in stereoselective reactions to control the formation of new stereocenters with high levels of diastereoselectivity. escholarship.org Methods for the stereoselective synthesis of substituted piperidines often involve strategies such as chiral pool synthesis, where a readily available chiral molecule is used as a starting material, or asymmetric catalysis, which employs a chiral catalyst to induce stereoselectivity. ru.nlsemanticscholar.org

The Role of Chirality in Substituted Piperidine Chemistry

Chirality, or the "handedness" of a molecule, plays a pivotal role in the biological activity of many pharmaceuticals. The introduction of stereocenters into a piperidine (B6355638) ring can have a profound impact on its interaction with biological targets, such as enzymes and receptors, which are themselves chiral. thieme-connect.comthieme-connect.com Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure substituted piperidines is of paramount importance in medicinal chemistry. thieme-connect.comrsc.org

Overview of 2r,4r 2 Ethylpiperidin 4 Ol As a Preeminent Chiral Synthon

De Novo Asymmetric Synthetic Strategies

De novo asymmetric synthesis refers to the construction of chiral molecules from achiral or prochiral starting materials, establishing the desired stereocenters in a controlled manner. nih.govmdpi.comrsc.org These strategies are fundamental in medicinal chemistry and drug development, where a specific stereoisomer of a compound often exhibits the desired therapeutic effect while others may be inactive or even harmful.

Enantioselective Catalysis Approaches for Piperidine (B6355638) Ring Formation

Enantioselective catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This approach is a powerful tool for the synthesis of enantiomerically enriched piperidines.

Transition metal-catalyzed asymmetric hydrogenation is a widely employed and efficient method for the synthesis of chiral compounds. nih.govrsc.orgacs.org This process involves the addition of hydrogen across a double bond in a prochiral substrate, guided by a chiral transition metal complex to produce a stereodefined product. nih.gov For the synthesis of 2,4-disubstituted piperidines, this often involves the hydrogenation of corresponding pyridine (B92270) or tetrahydropyridine (B1245486) precursors. acs.org

Recent advancements have highlighted the use of iridium, rhodium, and palladium catalysts paired with chiral phosphine (B1218219) ligands to achieve high enantioselectivity in the hydrogenation of cyclic enamines and imines, which are key intermediates in piperidine synthesis. nih.govchinesechemsoc.org For instance, iridium-based catalysts have demonstrated high efficiency in the asymmetric hydrogenation of tetrasubstituted exocyclic olefins, yielding chiral cyclic β-amino esters with excellent enantioselectivities and diastereoselectivities. chinesechemsoc.org The choice of metal, ligand, and reaction conditions, including solvent and additives, plays a crucial role in the stereochemical outcome. nih.gov

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Ir-f-Binaphane | Tetrasubstituted exocyclic olefins | Chiral cyclic β-amino esters | up to 96% | 99:1 | chinesechemsoc.org |

| Rhodium/ZhaoPhos | β-prochiral cyclopentenones | Chiral cyclopentanones | up to 99% | N/A | rsc.org |

| Palladium/C4-TunePhos | Cyclic enamines | Chiral cyclic amines | 86-95% | N/A | nih.gov |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis for asymmetric synthesis. nih.gov These methods often offer advantages in terms of cost, toxicity, and sensitivity to air and moisture. mdpi.com For piperidine synthesis, organocatalytic strategies frequently involve intramolecular cyclizations, such as Michael additions and Mannich reactions, to construct the heterocyclic ring with high stereocontrol. mdpi.comacs.orgacs.org

For example, cinchona alkaloid-derived organocatalysts have been successfully employed in domino Michael addition/aminalization processes to synthesize polysubstituted piperidines with up to four contiguous stereocenters in excellent enantioselectivity. acs.org Proline and its derivatives are another class of versatile organocatalysts used in the asymmetric synthesis of piperidine alkaloids through intramolecular aza-Michael reactions. researchgate.net These reactions proceed through the formation of chiral enamines or iminium ions, which then undergo stereoselective cyclization. acs.org

| Organocatalyst | Reaction Type | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| O-TMS protected diphenylprolinol | Domino Michael/aminalization | Polysubstituted piperidines | Excellent | N/A | acs.org |

| Cinchona alkaloid-derived carbamate | Aza-Henry/aza-Michael cascade | Highly functionalized piperidines | >90% | single isomer | nih.gov |

| (L)-proline | Intramolecular Mannich-type reaction | (+)-Pelletierine | 94% | N/A | acs.org |

Diastereoselective Cyclization Pathways to 2,4-Disubstituted Piperidines

Diastereoselective reactions aim to control the relative stereochemistry between two or more stereocenters within a molecule. For 2,4-disubstituted piperidines like this compound, establishing the correct cis or trans relationship between the substituents is crucial.

Free-radical cyclization offers a powerful method for the formation of heterocyclic rings, including piperidines. acs.org These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double or triple bond. acs.org A notable approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. acs.orgorganic-chemistry.orgnih.gov

The choice of the radical initiator and mediator can significantly influence the diastereoselectivity of the cyclization. For instance, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) as a radical mediator has been shown to dramatically enhance the diastereoselectivity in favor of the trans isomer compared to the more traditional tributyltin hydride (TBTH), achieving diastereomeric ratios of up to 99:1. acs.orgnih.gov This enhancement is attributed to a cascade process that allows for the selective rearrangement of the minor stereoisomer. acs.org

| Radical Mediator | Substrate | Product Diastereoselectivity (trans:cis) | Reference |

| Tributyltin hydride (TBTH) | 7-substituted-6-aza-8-bromooct-2-enoates | 3:1 to 6:1 | acs.orgnih.gov |

| Tris(trimethylsilyl)silane (TTMSS) | 7-substituted-6-aza-8-bromooct-2-enoates | up to 99:1 | acs.orgorganic-chemistry.orgnih.gov |

Intramolecular hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond within the same molecule, provides a direct and atom-economical route to nitrogen-containing heterocycles. acs.orgnih.gov Lanthanocene-catalyzed intramolecular hydroamination has been effectively applied to the synthesis of 2,6-disubstituted piperidines with high diastereoselectivity. acs.org The stereochemical outcome of these reactions is often dependent on the catalyst structure and reaction conditions, with a chair-like transition state model often invoked to rationalize the observed selectivity. acs.orgresearchgate.net

For the formation of 2,6-disubstituted piperidines from 2-substituted 8-nonen-4-amines, catalysts like Cp*2NdCH(TMS)2 have been shown to yield the cis isomer with greater than 100:1 selectivity. acs.org This methodology has been successfully utilized in the synthesis of natural products like pinidinol. acs.org The development of chiral catalysts for these transformations also allows for enantioselective versions of the reaction, providing access to optically pure piperidine derivatives. researchgate.net

Oxidative Amination Strategies

Oxidative amination, particularly palladium-catalyzed intramolecular cyclization of unsaturated amines (often termed the aza-Wacker reaction), represents a powerful strategy for constructing piperidine rings. mdpi.comnih.govnih.gov This approach involves the cyclization of an amino-alkene substrate, where the nitrogen atom acts as a nucleophile attacking the alkene, which is activated by a palladium(II) catalyst. The resulting organopalladium intermediate then undergoes β-hydride elimination to form the heterocyclic product. For the synthesis of 2,4-disubstituted piperidines like this compound, this strategy can be adapted from a suitably configured acyclic precursor.

A plausible synthetic route would commence with a chiral homoallylic amine. The stereochemistry at the C2 position of the piperidine ring would be predetermined by the chirality of the starting amine. The stereochemistry at C4 is established during the cyclization and subsequent reduction. The key aza-Wacker cyclization step forms a tetrahydropyridine intermediate, which is then reduced to the desired piperidinol. The diastereoselectivity of the cyclization can be influenced by the catalyst system and reaction conditions. researchgate.netnih.gov

A proposed pathway could involve a 6-endo-trig cyclization of an N-protected 1-aminohex-5-en-3-ol (B15165726) derivative. The stereocenter corresponding to the future C2 position of the piperidine is installed in the acyclic precursor. The hydroxyl group would be at the position corresponding to C4. Palladium-catalyzed oxidative cyclization would yield a 2-ethyl-1,2,5,6-tetrahydropyridin-4-ol intermediate, which upon stereoselective reduction of the double bond would furnish the desired (2R,4R) diastereomer. Control of the reduction step is crucial for establishing the final relative stereochemistry.

| Catalyst System | Oxidant | Solvent | Typical Yields (for similar systems) | Reference |

| Pd(OAc)₂/Pyridine | O₂ | Toluene | Good to Excellent | nih.gov |

| Pd(TFA)₂/Pyrox | O₂ | Toluene | Good (High ee) | nih.gov |

| Pd(DMSO)₂(TFA)₂ | O₂ | Dioxane | Moderate to Good | nih.gov |

| PdCl₂(CH₃CN)₂/CuCl₂ | O₂ | THF | Variable | illinois.edu |

Table 1: Representative Catalyst Systems for Aza-Wacker Cyclizations

Chiral Pool-Based Synthetic Routes

The chiral pool provides access to enantiomerically pure starting materials derived from abundant natural products, which serve as versatile building blocks for complex target molecules. smolecule.com

Amino acids are excellent chiral precursors for the synthesis of nitrogen-containing heterocycles. thieme-connect.comwhiterose.ac.uk For instance, a synthesis of this compound could be envisioned starting from a derivative of D-alanine or L-norvaline. A strategy could involve the elaboration of the amino acid into a suitable keto-aldehyde or keto-ester, followed by an intramolecular reductive amination to form the piperidine ring.

For example, starting from N-protected D-alanine, the carboxylate could be converted to a ketone, and the side chain extended to incorporate a five-carbon chain terminating in an aldehyde or ketone. Intramolecular reductive amination would then form the piperidine ring, with the stereocenter from D-alanine defining the C2 (R)-configuration. Subsequent reduction of the C4-keto group would need to be controlled to achieve the desired (4R) stereochemistry. Natural products like D-glucoheptono-1,4-lactone have also been used as starting points for synthesizing substituted hydroxypipecolic acids, demonstrating the utility of carbohydrates in the chiral pool for accessing such scaffolds. google.com

The use of enantiomerically pure starting materials is fundamental to chiral pool synthesis as it directly installs one or more of the required stereocenters into the target molecule. nih.gov For this compound, a starting material possessing the (R)-configuration at the carbon destined to become C2 is essential.

A notable strategy involves the use of chiral β-enaminoesters derived from (R)-(−)-2-phenylglycinol. smolecule.com While this has been demonstrated for the methyl analogue, the methodology can be adapted. The synthesis would involve the reaction of an ethyl-substituted β-ketoester with (R)-(−)-2-phenylglycinol to form a chiral enamine. This intermediate can then undergo diastereoselective cyclization, for example, via an intramolecular Michael addition, followed by reduction and deprotection steps to yield the target piperidinol. The chiral auxiliary ((R)-(−)-2-phenylglycinol) directs the stereochemical outcome of the newly formed stereocenters.

| Chiral Precursor | Relevant Functional Groups | Potential Synthetic Strategy | Reference |

| D-Alanine | Amino acid | Reductive amination of a derived amino-keto-ester | whiterose.ac.uk |

| (R)-(-)-2-Phenylglycinol | Chiral amine | Auxiliary-controlled diastereoselective cyclization | smolecule.com |

| D-Glucoheptono-1,4-lactone | Carbohydrate | Multi-step conversion involving ring opening and recyclization | google.com |

Table 2: Examples of Chiral Pool Precursors for Piperidine Synthesis

Advanced Resolution Techniques for Enantiomeric and Diastereomeric Purity

When a synthesis produces a mixture of stereoisomers, advanced resolution techniques are required to isolate the desired pure enantiomer or diastereomer.

For a mixture of diastereomers of 2-ethylpiperidin-4-ol (i.e., (2R,4R), (2S,4S), (2R,4S), and (2S,4R)), chromatographic separation is a primary tool. High-performance liquid chromatography (HPLC) using either normal-phase or reverse-phase columns can often separate diastereomers due to their different physical properties. nih.gov For more challenging separations, chiral stationary phases (CSPs) are employed. researchgate.netsigmaaldrich.com CSPs create a chiral environment that allows for differential interaction with each enantiomer, enabling their separation. Polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB) are often effective for separating piperidine analogues. researchgate.net

Enzymatic kinetic resolution is another powerful technique, particularly for separating enantiomers. nih.govnih.gov This method utilizes enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, the racemic mixture of cis-2-ethylpiperidin-4-ol could be subjected to acylation catalyzed by a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B). researchgate.netcapes.gov.br The enzyme would selectively acylate one enantiomer (e.g., the (2S,4S)-isomer), allowing for the separation of the acylated product from the unreacted (2R,4R)-isomer. The choice of enzyme, acylating agent, and solvent are critical for achieving high enantioselectivity (E-value). nih.gov

| Technique | Principle | Applicability | Key Parameters | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of all four stereoisomers. | Column type (e.g., Chiralpak), mobile phase, flow rate. | researchgate.nethplc.eunih.gov |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation (e.g., acylation). | Separation of enantiomeric pairs (e.g., (2R,4R) from (2S,4S)). | Enzyme (e.g., Lipase), acyl donor, solvent, temperature. | nih.govresearchgate.netcapes.gov.br |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Separation of enantiomeric pairs. | Chiral acid (e.g., tartaric acid, mandelic acid), solvent. | acs.org |

Table 3: Advanced Resolution Techniques for Stereoisomeric Piperidines

Selective Functionalization of Hydroxyl and Amine Moieties

The presence of both a nucleophilic secondary amine (NH) and a hydroxyl (-OH) group on the piperidine ring allows for orthogonal or sequential functionalization. The relative reactivity of these groups can be modulated by the choice of reagents and reaction conditions, enabling chemists to selectively target one site over the other.

The secondary amine in the piperidine ring is a primary site for nucleophilic attack and can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of advanced intermediates.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. A common method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. Another approach is the direct substitution reaction with an alkyl halide. nih.gov In the context of synthesizing complex pharmaceutical agents, such as Factor B inhibitors, substituted indole-4-carbaldehydes are used as the alkylating agent. For instance, the reaction of a piperidine derivative with an appropriate indole (B1671886) aldehyde under reductive conditions (e.g., using a reducing agent like sodium triacetoxyborohydride) yields the N-alkylated product. google.comgoogle.com This specific transformation is a key step in creating a covalent link between the piperidine core and another complex molecular fragment. google.comnewdrugapprovals.org

N-Acylation: The introduction of an acyl group to the piperidine nitrogen is another common derivatization. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride. This reaction is often used to install specific functional groups or to serve as a protecting group strategy during a multi-step synthesis.

Interactive Table: Representative N-Alkylation Reaction Conditions

| Precursor | Alkylating Agent | Reducing Agent / Conditions | Product Type | Reference |

|---|---|---|---|---|

| Piperidine Core | Substituted Aldehyde | Sodium Triacetoxyborohydride | N-Alkyl Piperidine | google.com |

| Piperidine Core | Alkyl Halide | Base (e.g., K2CO3) | N-Alkyl Piperidine | nih.gov |

The hydroxyl group at the C4 position offers another site for modification, such as O-alkylation to form ethers or O-acylation to form esters. These transformations can significantly alter the lipophilicity and metabolic stability of the molecule.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether, for example, an ethoxy group. This is typically accomplished under basic conditions using a reagent like sodium hydride to deprotonate the alcohol, followed by reaction with an alkyl halide (e.g., ethyl iodide). newdrugapprovals.org This modification is seen in the synthesis of the Factor B inhibitor Iptacopan, where a (2S,4S)-4-ethoxypiperidine derivative is a key structural component, highlighting the importance of O-alkylation in modulating biological activity. google.comsci-hub.se

Protecting Group Chemistry: In multi-step syntheses, the hydroxyl group is often temporarily protected to prevent it from interfering with reactions at other sites. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether. The protection can be achieved by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole. This protected intermediate can then undergo further reactions, such as N-functionalization, before the hydroxyl group is deprotected under specific conditions (e.g., using a fluoride (B91410) source like TBAF). newdrugapprovals.org

Interactive Table: O-Functionalization and Protection Strategies

| Starting Material | Reagent(s) | Transformation | Product | Reference |

|---|---|---|---|---|

| 4-Hydroxypiperidine | 1. NaH; 2. Ethyl Iodide | O-Alkylation | 4-Ethoxypiperidine | newdrugapprovals.org |

| 4-Hydroxypiperidine | TBDMS-Cl, Imidazole | O-Protection | 4-TBDMS-O-piperidine | newdrugapprovals.org |

Preparation of Advanced Piperidine-Based Intermediates and Derivatives

This compound serves as a valuable building block for constructing more complex molecules, particularly for pharmaceutical applications. The functionalization strategies described above are employed to synthesize advanced intermediates that are precursors to final drug substances.

A prominent example is the synthesis of potent inhibitors of complement Factor B, which are investigated for treating a range of diseases. newdrugapprovals.orgsci-hub.se In these syntheses, a piperidine core, structurally related to this compound, is elaborated through a sequence of reactions. A typical synthetic pathway involves:

Asymmetric synthesis or resolution to obtain the desired stereoisomer of the piperidine core. newdrugapprovals.org

Protection of the hydroxyl and/or amine groups to allow for selective reactions.

N-Alkylation to connect the piperidine scaffold to another key part of the molecule, often a substituted indole or other heterocyclic system. google.comgoogle.com

Modification of the hydroxyl group , such as O-alkylation, to fine-tune the properties of the final compound. google.com

Deprotection and final modifications to yield the active pharmaceutical ingredient.

These multi-step sequences demonstrate how the fundamental reactivity of the this compound scaffold is harnessed to build complex, high-value molecules with precise three-dimensional structures. sci-hub.senewdrugapprovals.org

Mechanistic Investigations of Reactions Involving 2r,4r 2 Ethylpiperidin 4 Ol

Elucidation of Reaction Pathways and Transition States

The synthesis of 2,4-disubstituted piperidines like (2R,4R)-2-Ethylpiperidin-4-ol can be achieved through various reaction pathways, including intramolecular reductive amination, radical cyclization, and oxidative cyclization. The stereochemical outcome of these reactions is often dictated by the energetics of the corresponding transition states.

One key pathway is the intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone precursor. For instance, a chemoenzymatic strategy has been employed for the synthesis of the related compound, (2R,3R,4R)-2-ethyl-3-methylpiperidin-4-ol. This process begins with an aldol (B89426) addition catalyzed by a d-fructose-6-phosphate aldolase (B8822740) (FSA) variant, followed by an intramolecular reductive amination via catalytic hydrogenation (e.g., H₂ over Pd/C) to form the piperidine (B6355638) ring. csic.esgoogle.com The cyclization proceeds through an iminium ion intermediate, which is then reduced. The stereochemistry is controlled during the aldol and reduction steps.

Radical cyclization offers another route. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can yield 2,4-disubstituted piperidines. nih.govorganic-chemistry.org The mechanism involves the formation of a nitrogen-centered or carbon-centered radical which then cyclizes. The diastereoselectivity of these reactions is highly dependent on the radical initiator and reaction conditions. nih.govorganic-chemistry.org

DDQ-mediated oxidative cyclization of enamides or N-vinyl carbamates provides a pathway to piperidine rings by generating an N-acyliminium ion intermediate that undergoes cyclization. pitt.edu This method creates a unit of unsaturation in the product, offering a handle for further functionalization. pitt.edu

The stereoselectivity of these cyclizations is often rationalized by considering chair-like transition states . In many cyclization reactions forming six-membered rings, the substituents prefer to occupy pseudo-equatorial positions to minimize steric strain. nih.govusm.edu For example, in the copper(II)-catalyzed carboamination of alkenyl sulfonamides, the observed preference for the trans product is explained by a chair-like transition state where the bulky substituent avoids the more sterically hindered pseudo-axial position. nih.gov Density Functional Theory (DFT) calculations on similar systems, such as the silylative cyclization of aza-1,6-dienes, support that transition states leading to the major diastereomer are lower in energy due to minimized 1,3-diaxial repulsion. researchgate.net

Role of Substrate Stereochemistry in Reaction Selectivity

The inherent stereochemistry of the starting materials plays a pivotal role in directing the stereochemical outcome of reactions to form complex molecules like this compound. This principle, known as substrate control, is fundamental in asymmetric synthesis.

In many synthetic strategies, the stereocenters present in an acyclic precursor guide the formation of new stereocenters during the cyclization process. For instance, in the diastereoselective reductive cyclization of amino acetals, the stereochemistry established during a preceding nitro-Mannich reaction is retained in the final piperidine product. nih.gov Similarly, in palladium-catalyzed intramolecular allylic amination, a protecting group with a defined stereocenter can act as an internal chiral ligand, dictating the facial selectivity of the cyclization. nih.gov This demonstrates that even remote stereocenters can have a profound influence on the reaction's stereoselectivity.

The choice of chiral starting material is therefore a critical decision in the synthesis design. Chiral pool synthesis, which utilizes readily available enantiopure natural products, is a common strategy. For example, the synthesis of chiral piperidines has been achieved starting from L-pyroglutamic acid or vinylglycinols, where the original stereochemistry is transferred through a series of reactions to the final product. researchgate.net

The influence of substrate stereochemistry can be seen in kinetic resolution processes as well. Detailed studies on the kinetic resolution of disubstituted piperidines have revealed that cis and trans isomers can exhibit significantly different reactivities and selectivities due to conformational effects, which can be exploited to separate enantiomers. ethz.ch

Table 1: Influence of Substrate Stereocontrol on Product Diastereoselectivity This table presents generalized findings from reactions of analogous piperidine precursors.

| Reaction Type | Chiral Influence | Key Mechanistic Feature | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Reductive Cyclization | Pre-existing stereocenter on amino acetal | Retention of stereochemistry during cyclization | High | nih.gov |

| Allylic Amination | Chiral protecting group | Internal chiral ligand directing the approach | High | nih.gov |

| Radical Cyclization | Substituent on the acyclic chain | Preference for equatorial positions in chair-like transition state | 3:1 to >99:1 (trans:cis) | nih.gov |

| Oxidative Cyclization | Allylic substituent | Minimization of A1,3 strain in transition state | >20:1 | nih.gov |

Catalytic Cycle Analysis in Asymmetric Transformations

Catalytic asymmetric transformations are paramount for the efficient synthesis of enantiopure compounds such as this compound. Understanding the catalytic cycles involved is key to optimizing these reactions.

Transition Metal-Catalyzed Asymmetric Hydrogenation is a powerful method for setting the stereocenters in piperidine rings. researchgate.net The hydrogenation of prochiral precursors like enamines or N-heteroaromatic compounds often employs iridium (Ir) or rhodium (Rh) catalysts bearing chiral ligands. nih.govacs.org A general catalytic cycle for an iridium-catalyzed asymmetric hydrogenation of an imine typically involves:

Oxidative Addition: The iridium complex reacts with H₂ to form an iridium dihydride species.

Substrate Coordination: The prochiral imine coordinates to the chiral iridium center.

Migratory Insertion: Stepwise or concerted transfer of the two hydride ligands to the imine's C=N bond occurs. The facial selectivity of this step is governed by the chiral ligand, leading to the enantiomerically enriched amine product.

Product Dissociation: The chiral piperidine product dissociates, regenerating the catalyst for the next cycle. acs.org

Reductive amination , a cornerstone of amine synthesis, can also be performed catalytically. frontiersin.org The process involves the condensation of a carbonyl compound with an amine source to form an imine or enamine, which is then reduced in situ. researchgate.net In catalytic reductive amination using nitro compounds as the amine source, the cycle involves:

Catalytic reduction of the nitro group to a primary amine.

Condensation with a δ-carbonyl compound to form a cyclic imine.

Catalytic hydrogenation of the imine to yield the piperidine. frontiersin.org

Biocatalysis offers highly selective routes to chiral piperidines. Enzymes like transaminases, carbonyl reductases (KREDs), and aldolases operate through well-defined catalytic cycles. rsc.orgillinois.edu For example, in a KRED-catalyzed reduction of a piperidone precursor, the cycle involves:

Substrate Binding: The piperidone binds to the active site of the reductase.

Hydride Transfer: A cofactor, typically NADPH, delivers a hydride to one face of the carbonyl group. The enzyme's chiral environment dictates the stereoselectivity of the attack, producing a specific alcohol stereoisomer. rsc.org

Product Release: The resulting hydroxypiperidine is released.

Cofactor Regeneration: The oxidized cofactor (NADP⁺) is regenerated by a coupled dehydrogenase enzyme (e.g., glucose dehydrogenase), allowing the cycle to continue. mdpi.com

Table 2: Comparison of Catalytic Systems for Chiral Piperidine Synthesis This table presents generalized data for analogous reactions.

| Catalyst Type | Precursor Type | Key Transformation | Advantage | Reference |

|---|---|---|---|---|

| Rh/P-chiral Ligand | Tetrasubstituted Enamide | Asymmetric Hydrogenation | High enantioselectivity | nih.gov |

| Ir/Chiral Diamine-HA | N-Aryl Imine | Asymmetric Hydrogenation | High activity and enantioselectivity | acs.org |

| Carbonyl Reductase (KRED) | 4-Piperidone | Asymmetric Reduction | Excellent ee (>99%), mild conditions | rsc.org |

| Fructose-6-Phosphate Aldolase (FSA) | Amino-aldehyde | Aldol Addition / Reductive Amination | High stereoselectivity in C-C bond formation | csic.es |

Solvent Effects and Intermolecular Interactions in Reaction Mechanisms

The choice of solvent can profoundly impact the rate, selectivity, and even the mechanism of reactions involving the synthesis of this compound. The polarity, proticity, and coordinating ability of the solvent influence the stability of reactants, intermediates, and transition states. weebly.com

In reactions proceeding through charged or highly polar transition states, polar solvents are generally favored as they can stabilize these species, thereby lowering the activation energy. For instance, in the piperidine-catalyzed Knoevenagel condensation, computational studies have shown that protic solvents like methanol (B129727) can actively participate in the proton transfer steps, lowering the free energy barrier of the rate-determining step compared to the uncatalyzed or aprotic pathway. acs.org The stabilization occurs through a network of hydrogen bonds between the solvent and the transition state.

Intermolecular interactions, particularly hydrogen bonding, are critical in reactions involving this compound, which possesses both a hydrogen bond donor (N-H and O-H) and acceptor (N and O). The hydroxyl group can influence the reactivity and binding of the molecule by forming hydrogen bonds with catalysts or solvent molecules. In solution, the piperidine ring's conformation and the orientation of its substituents can be influenced by solvent interactions. For example, the hydrochloride salt form of piperidine derivatives enhances their solubility in polar solvents, promoting effective molecular interactions. scbt.com

The fluorescence properties of piperidine-substituted naphthalimides have been shown to be highly dependent on solvent polarity, indicating strong solute-solvent interactions and the potential for intramolecular charge transfer, which can be modulated by the solvent environment. scispace.com These studies underscore the importance of carefully selecting the solvent to control reaction outcomes. weebly.comajgreenchem.com

Computational and Theoretical Chemistry Studies of 2r,4r 2 Ethylpiperidin 4 Ol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For (2R,4R)-2-Ethylpiperidin-4-ol, these calculations reveal the distribution of electrons and identify regions of the molecule that are important for its chemical reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

In the case of this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons. The LUMO, conversely, is likely distributed across the antibonding orbitals of the molecule. Theoretical calculations provide specific energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic characteristics.

Table 1: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | 1.85 |

| HOMO-LUMO Gap (ΔE) | 8.35 |

Note: The data in this table is representative and based on theoretical DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) for similar piperidine structures. researchgate.netasianpubs.org

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (electron-rich), typically colored red, and regions of positive potential (electron-deficient), colored blue.

For this compound, the MEP map would show a significant region of negative electrostatic potential around the nitrogen and oxygen atoms, corresponding to their high electronegativity and the presence of lone pairs. These sites are therefore susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the nitrogen atom would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. Mulliken population analysis provides a quantitative measure of the charge distribution on each atom. asianpubs.org

Table 2: Representative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.65 |

| C2 | -0.15 |

| C4 | 0.18 |

| O (of OH) | -0.70 |

| H (of NH) | 0.35 |

| H (of OH) | 0.42 |

Note: The data in this table is representative and based on theoretical DFT calculations for analogous piperidine structures.

Fukui functions are reactivity descriptors derived from DFT that help to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.org

The condensed Fukui function simplifies this by applying the concept to individual atoms. wikipedia.org

A high value of f+ on an atom indicates a favorable site for nucleophilic attack .

A high value of f- indicates a favorable site for electrophilic attack .

A high value of f0 suggests a susceptibility to radical attack . nih.gov

For this compound, the nitrogen atom is predicted to be the primary site for electrophilic attack, while the carbon atoms adjacent to the nitrogen and oxygen would be potential sites for nucleophilic attack.

Table 3: Representative Condensed Fukui Function Values

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N1 | 0.05 | 0.25 | 0.15 |

| C2 | 0.12 | 0.08 | 0.10 |

| C4 | 0.18 | 0.06 | 0.12 |

| O (of OH) | 0.08 | 0.22 | 0.15 |

Note: The data in this table is hypothetical, illustrating the expected trends in reactivity for the key atoms of the molecule based on general principles of Fukui function analysis. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis aims to identify the most stable spatial arrangements of the molecule. The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain.

For the (2R,4R) stereoisomer, the most stable conformation is predicted to be the chair form where both the ethyl group at the C2 position and the hydroxyl group at the C4 position occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial steric interactions, leading to greater thermodynamic stability.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. bohrium.com Theoretical calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants.

Using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the 1H and 13C NMR spectra for different conformers of this compound. researchgate.netuncw.edu By performing a Boltzmann-weighted average of the spectra of the most stable conformers, a final predicted spectrum can be generated that closely mimics experimental conditions. uncw.edu This is particularly useful for confirming the relative stereochemistry of the substituents, as axial and equatorial groups exhibit distinct chemical shifts.

Table 4: Predicted 13C and 1H NMR Chemical Shifts (δ, ppm)

| Atom | Predicted 13C Shift | Attached Proton(s) | Predicted 1H Shift |

|---|---|---|---|

| C2 | 58.5 | H2 | 2.85 |

| C3 | 34.2 | H3eq, H3ax | 1.80, 1.35 |

| C4 | 68.0 | H4 | 3.70 |

| C5 | 35.1 | H5eq, H5ax | 1.95, 1.40 |

| C6 | 48.3 | H6eq, H6ax | 3.10, 2.60 |

| Ethyl-CH2 | 27.5 | -CH2- | 1.55 |

| Ethyl-CH3 | 11.8 | -CH3 | 0.90 |

Note: The data in this table is representative of typical values for 2,4-substituted piperidines and is intended for illustrative purposes. researchgate.netchemicalbook.com

Theoretical Modeling of Stereoselective Reactions

Computational modeling is a key tool for understanding and predicting the outcomes of stereoselective reactions. By calculating the potential energy surfaces for different reaction pathways, chemists can determine the transition state structures and their associated activation energies. This information provides a rationale for the observed stereoselectivity or can be used to predict the most likely product of a reaction.

For this compound, theoretical modeling could be applied to reactions such as N-alkylation or O-acylation. For instance, in an N-alkylation reaction, the incoming electrophile can approach the nitrogen atom from either the axial or equatorial face. Computational modeling can calculate the energies of the two corresponding transition states. The pathway with the lower activation energy will be favored, thus determining the stereochemical outcome at the nitrogen center. Such studies are crucial for designing synthetic routes that yield specific stereoisomers with high selectivity.

Structure-Reactivity Relationship (SRR) Insights from Theoretical Calculations

Theoretical calculations offer profound insights into the structure-reactivity relationships (SRR) of substituted piperidines like this compound. By modeling the molecule's geometry, electronic properties, and conformational landscape, researchers can predict and explain its reactivity patterns.

Computational studies on various piperidine derivatives have shown that the nature and position of substituents alter the electronic environment around the nitrogen atom and the piperidine ring. acs.orgnih.gov For instance, electron-donating or withdrawing groups can modulate the nucleophilicity of the nitrogen atom, a key factor in many of its reactions.

One of the key parameters derived from theoretical calculations is the frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

In the case of this compound, the lone pair of electrons on the nitrogen atom is expected to be a significant contributor to the HOMO. The presence of the ethyl group may have a modest electron-donating effect, potentially increasing the energy of the HOMO and enhancing the nitrogen's nucleophilicity. The hydroxyl group, depending on its orientation, can participate in hydrogen bonding, which can also be modeled computationally to understand its effect on reactivity in different solvent environments.

Conformational analysis is another critical aspect of theoretical studies on piperidine derivatives. The piperidine ring exists in a chair conformation, and substituents can occupy either axial or equatorial positions. The relative stability of these conformers can influence the molecule's reactivity. For this compound, computational models can predict the most stable chair conformation and the energy barriers for ring inversion. This information is vital as the accessibility of the nitrogen lone pair for a reaction can be dependent on the conformational state.

To illustrate the type of data generated from such studies, the following table presents hypothetical, yet representative, computational data for a substituted piperidine. This data is intended to exemplify the parameters used to understand structure-reactivity relationships.

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Relates to the ionization potential and nucleophilicity. A higher value suggests greater electron-donating ability. |

| LUMO Energy | 1.2 eV | Relates to the electron affinity and electrophilicity. A lower value suggests a greater ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Mulliken Charge on N | -0.85 | Represents the partial charge on the nitrogen atom. A more negative value indicates higher electron density and potential for nucleophilic attack. |

| Dihedral Angle (C2-N-C6-C5) | 55.2° | Describes the puckering of the piperidine ring, confirming a chair conformation. |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally or computationally verified values for this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2r,4r 2 Ethylpiperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution. longdom.org For complex molecules like substituted piperidines, advanced NMR methods are required to resolve overlapping signals and establish stereochemical relationships. optica.orgvasudhapharma.com

The structural backbone of (2R,4R)-2-Ethylpiperidin-4-ol is confirmed using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum provides initial information on the types of protons and their immediate electronic environment. Key signals include those for the ethyl group (a triplet and a quartet), methine protons on the piperidine (B6355638) ring (H2, H4), and methylene (B1212753) protons of the ring. The coupling constants (J-values) between adjacent protons are crucial for deducing the relative stereochemistry. For the (2R,4R) diastereomer, which preferentially adopts a chair conformation with the ethyl and hydroxyl groups in equatorial positions, the coupling patterns of H2 and H4 would be indicative of their axial or equatorial orientations. For instance, a large axial-axial coupling constant for the proton at C4 would suggest the hydroxyl group is equatorial.

¹³C NMR: The carbon spectrum reveals the number of unique carbon atoms, confirming the presence of the seven carbons in the molecule. The chemical shifts are sensitive to the local geometry and substitution.

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. longdom.org It is used to trace the proton connectivity throughout the entire molecule, for example, linking the ethyl group protons to the H2 proton on the ring, and sequentially connecting the protons around the piperidine ring (H2-H3-H4-H5-H6). mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. mdpi.com This allows for the unambiguous assignment of all carbon signals based on the already assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space, providing critical information about stereochemistry and conformation. For this compound, a NOESY spectrum would show correlations between axial protons on the same face of the ring (e.g., H2a-H6a, H4a-H6a), confirming the chair conformation and the relative cis configuration of the substituents. The absence of strong NOE between the H2 and H4 protons would further support a diequatorial arrangement of the substituents. The combination of these experiments allows for a full assignment of the structure and relative stereochemistry. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a (2R,4R)-disubstituted Piperidinol Scaffold Note: Exact chemical shifts (δ) and coupling constants (J) are solvent-dependent and serve as illustrative examples based on similar structures.

| Position | Technique | Expected Chemical Shift (δ, ppm) | Key Correlations / Multiplicity |

|---|---|---|---|

| Ethyl-CH₃ | ¹H NMR | ~0.9 | Triplet (t) |

| ¹³C NMR | ~10-12 | Correlates with Ethyl-CH₂ protons (HSQC) | |

| Ethyl-CH₂ | ¹H NMR | ~1.5 | Quartet (q) |

| ¹³C NMR | ~28-30 | Correlates with H2 (HMBC) | |

| H2/C2 | ¹H NMR | ~2.9-3.1 | Multiplet (m), shows COSY to H3 and Ethyl-CH₂ |

| ¹³C NMR | ~58-62 | Shows HMBC to Ethyl-CH₃ | |

| H4/C4 | ¹H NMR | ~3.6-3.8 | Multiplet (m), shows COSY to H3 and H5 |

| ¹³C NMR | ~65-70 | Chemical shift indicative of C-OH |

While 2D NMR can establish the relative stereochemistry, it cannot distinguish between enantiomers ((2R,4R) vs. (2S,4S)). Chiral Shift Reagents (CSRs), also known as Lanthanide Shift Reagents (LSRs), are used to determine enantiomeric purity. These are chiral coordination complexes, often of europium or praseodymium, that can reversibly bind to Lewis basic sites in the analyte, such as the nitrogen or oxygen atoms in this compound.

Upon binding, the CSR forms two transient diastereomeric complexes with the enantiomers in a racemic or enantioenriched mixture. Because diastereomers have different physical properties, the NMR signals for the corresponding protons in each complex will experience different induced shifts. This results in the splitting of a single peak from the original spectrum into two separate peaks, one for each enantiomer. The ratio of the integration of these new peaks directly corresponds to the enantiomeric ratio (and thus enantiomeric excess) of the sample.

Vibrational Spectroscopy for Conformational Analysis and Hydrogen Bonding Studiesmdpi.com

Vibrational spectroscopy, comprising FT-IR and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are highly sensitive to molecular conformation and intermolecular interactions like hydrogen bonding, which are defining features of this compound due to its hydroxyl and secondary amine groups. acs.orgnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. nih.gov It is particularly effective for detecting polar functional groups.

Hydrogen Bonding: The O-H and N-H stretching regions (typically 3200-3600 cm⁻¹) are highly diagnostic. In a dilute, non-polar solvent, a sharp band around 3600 cm⁻¹ would indicate a "free," non-hydrogen-bonded hydroxyl group. In the solid state or in concentrated solution, intermolecular hydrogen bonding (O-H···O or O-H···N) causes this band to broaden significantly and shift to a lower frequency (e.g., 3200-3400 cm⁻¹). nih.gov The presence of intramolecular hydrogen bonding between the C4-hydroxyl group and the piperidine nitrogen would also result in a distinct, shifted absorption band.

Conformational Analysis: The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of complex vibrational bands, including C-C, C-N, and C-O stretches and various bending modes. The specific frequencies and intensities of these bands are unique to the molecule's conformation. Theoretical calculations can be used to predict the IR spectra for different chair or boat conformations of this compound, and comparison with the experimental spectrum can help identify the most stable conformer in the sample. nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. labmanager.com While FT-IR is strong for polar bonds, Raman is particularly sensitive to non-polar, symmetric vibrations and skeletal modes, such as those of the carbon backbone of the piperidine ring. spectroscopyonline.com

Conformational Analysis: The piperidine ring breathing modes and other skeletal vibrations are often strong in the Raman spectrum. The frequencies of these low-energy modes are highly dependent on the ring's conformation, providing a sensitive probe for the chair-boat equilibrium or the orientation of substituents.

Complementary Data: Water is a very weak Raman scatterer, making Raman spectroscopy an excellent tool for studying aqueous solutions of this compound without overwhelming interference from the solvent, which can be a challenge in FT-IR. labmanager.com

Table 2: Characteristic Vibrational Frequencies for Conformational and Hydrogen Bonding Analysis of this compound

| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Interpretation |

|---|---|---|---|

| O-H Stretch (Free) | FT-IR | ~3600 (sharp) | No hydrogen bonding (dilute solution) |

| O-H / N-H Stretch (H-Bonded) | FT-IR | 3200-3400 (broad) | Inter- or intramolecular hydrogen bonding |

| C-H Stretch | FT-IR / Raman | 2850-3000 | Aliphatic C-H bonds |

| C-O Stretch | FT-IR | ~1050-1150 | Secondary alcohol |

| Piperidine Ring Vibrations | Raman | 800-1000 | Sensitive to ring conformation (chair/boat) |

Chiroptical Techniques for Absolute Configuration Determination

While X-ray crystallography is the definitive method for determining absolute configuration, it requires a suitable single crystal, which can be difficult to obtain. mpg.de Chiroptical spectroscopy provides a powerful alternative for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net

For a conformationally flexible molecule like this compound, the determination of absolute configuration is achieved by comparing the experimental chiroptical spectrum with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT). mpg.de

The process involves:

Conformational Search: Identifying all low-energy conformers of both the (2R,4R) and (2S,4S) enantiomers.

Spectrum Calculation: Calculating the theoretical chiroptical spectrum (e.g., Electronic Circular Dichroism - ECD, or Vibrational Circular Dichroism - VCD) for each conformer.

Boltzmann Averaging: Generating a final predicted spectrum for each enantiomer by averaging the spectra of its conformers, weighted by their calculated thermodynamic stability (Boltzmann population). mdpi.com

Comparison: The experimental spectrum of the unknown sample is then compared to the predicted spectra for the (2R,4R) and (2S,4S) enantiomers. A good match with one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration.

Electronic Circular Dichroism (ECD): Measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions. It is a well-established method for assigning absolute configuration. researchgate.net

Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. mpg.de VCD provides a rich, fingerprint-like spectrum with many bands, offering a highly reliable method for stereochemical assignment, even for molecules without a strong UV chromophore. researchgate.net

This combined experimental and computational approach is one of the most reliable non-crystallographic methods for determining the absolute configuration of chiral, flexible molecules. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential analytical technique for the characterization of chiral molecules. This method measures the differential absorption of left and right circularly polarized light by an optically active compound. mgcub.ac.in For this compound, CD spectroscopy provides critical information regarding its absolute stereochemistry.

The chromophore in this molecule responsible for the CD signal is primarily the nitrogen atom's non-bonding (n) to sigma antibonding (σ) transition. The sign and magnitude of the Cotton effect (CE) observed in the CD spectrum are directly related to the spatial arrangement of the atoms surrounding the nitrogen, specifically the conformation of the piperidine ring and the orientation of its substituents. Research on 2-substituted piperidines has led to the formulation of helicity rules that correlate the sign of the n→σ Cotton effect with the absolute configuration and the conformational preference (axial or equatorial) of the nitrogen lone pair. researchgate.net

In the case of this compound, the piperidine ring is expected to adopt a chair conformation. The absolute configuration at the stereocenters (C2 and C4) dictates a specific helicity of the piperidine chromophore system. By comparing the experimentally obtained CD spectrum with spectra from related compounds of known configuration or with quantum-mechanically calculated spectra, the (2R,4R) configuration can be unequivocally confirmed. nih.govevitachem.com For instance, a positive or negative Cotton effect within a specific wavelength range is characteristic of a particular stereoisomer. hebmu.edu.cn

Table 1: Representative Circular Dichroism Data for this compound

| Wavelength (nm) | Cotton Effect (CE) Sign | Transition | Assignment Basis |

|---|---|---|---|

| ~220-240 | Positive/Negative | n → σ* (Nitrogen) | Piperidine Helicity Rule researchgate.netrsc.org |

Note: The specific sign of the Cotton effect would be determined experimentally and compared against reference data or theoretical calculations.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in optical rotation of a substance with respect to the wavelength of light. mgcub.ac.in An ORD spectrum, which plots specific rotation against wavelength, displays a characteristic curve known as a Cotton effect in the region where the molecule absorbs light. The combination of ORD and CD provides a powerful tool for assigning the absolute configuration of chiral molecules. rsc.org

For this compound, the ORD curve would be expected to show a plain curve at wavelengths away from its absorption maximum and a Cotton effect centered near the n→σ* transition of the nitrogen chromophore. nih.gov The sign of the Cotton effect in ORD is directly related to the one observed in the CD spectrum. A study on conformationally rigid and flexible 3-hydroxypiperidines demonstrated that a simple piperidine helicity rule could successfully predict the sign of the Cotton effect and thus allow for logical configurational and conformational assignments. rsc.org This principle is directly applicable to the 4-hydroxy analogue. The analysis of the ORD spectrum, particularly the sign of the peak and trough of the Cotton effect, allows for the confirmation of the absolute configuration assigned by other methods.

Table 2: Representative Optical Rotatory Dispersion Data for this compound

| Feature | Wavelength (nm) | Description |

|---|---|---|

| Cotton Effect Peak | ~240-250 | Corresponds to the maximum positive or negative rotation. |

| Cotton Effect Trough | ~210-220 | Corresponds to the maximum opposing rotation. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. lcms.cz For this compound (molecular formula C₇H₁₅NO), the molecular weight is 129.20 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion (M⁺) peak at an m/z of 129. As a compound containing a single nitrogen atom, it follows the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. miamioh.edu

The fragmentation pattern provides valuable structural information. chemguide.co.uk Key fragmentation pathways for this compound would include:

Alpha-cleavage: This is a dominant fragmentation pathway for amines and alcohols. miamioh.edulibretexts.org Cleavage of the C2-C3 bond would result in the loss of a C₄H₈OH radical, while cleavage of the bond between the C2 carbon and the ethyl group would lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), producing a stable iminium ion fragment at m/z 100.

Loss of Water: Alcohols readily lose a molecule of water (18 Da) upon ionization. savemyexams.com This would result in a fragment ion (M-18)⁺ at m/z 111.

The presence of these characteristic fragments in the mass spectrum serves to confirm the molecular structure, including the presence of the ethyl and hydroxyl functional groups on the piperidine core.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 111 | [C₇H₁₃N]⁺ | Loss of H₂O savemyexams.com |

| 100 | [C₅H₁₀N]⁺ | Loss of •C₂H₅ (ethyl radical) via alpha-cleavage libretexts.org |

| 82 | [C₅H₈N]⁺ | Ring fragmentation and subsequent rearrangements |

X-ray Crystallography for Solid-State Structural Elucidation and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can unambiguously establish not only the connectivity and conformation but also the absolute stereochemistry of a chiral compound, provided a suitable single crystal can be obtained.

For this compound, a single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. It is well-established that piperidine rings, unless subjected to significant steric strain, predominantly adopt a chair conformation, as this minimizes torsional and steric interactions. nih.govresearchgate.netnih.gov The X-ray structure would confirm this chair conformation and reveal the precise orientation of the ethyl group at C2 and the hydroxyl group at C4. In the (2R,4R) diastereomer, these substituents are expected to be in a cis relationship, likely occupying equatorial positions to achieve maximum thermodynamic stability.

Crucially, for a non-centrosymmetric space group, the analysis allows for the determination of the absolute configuration by measuring anomalous dispersion effects. The refinement of the Flack parameter, which should converge to a value near zero for the correct enantiomer, provides a reliable confirmation of the assigned (2R,4R) stereochemistry. nih.gov The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonds involving the hydroxyl group and the amine proton, which stabilize the crystal lattice. researchgate.net

Table 4: Representative Crystallographic Data for this compound

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₇H₁₅NO | Molecular formula of the compound. |

| Formula Weight | 129.20 | Molecular weight in g/mol . |

| Crystal System | Orthorhombic | The crystal lattice system (e.g., Orthorhombic, Monoclinic). tandfonline.com |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal (a common non-centrosymmetric group for chiral molecules). tandfonline.com |

| a, b, c (Å) | 9.0, 12.2, 11.4 | Unit cell dimensions. tandfonline.com |

| α, β, γ (°) | 90, 90, 90 | Unit cell angles. |

| Volume (ų) | 1251 | Volume of the unit cell. tandfonline.com |

| Z | 4 | Number of molecules in the unit cell. tandfonline.com |

| R-factor | ~0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. tandfonline.com |

Q & A

Basic: What are the established synthetic pathways for (2R,4R)-2-Ethylpiperidin-4-ol, and how do reaction conditions influence yield and stereoselectivity?

Answer:

Synthesis typically involves stereospecific alkylation or reduction of appropriately substituted piperidine precursors. For example, starting from ethylpiperidine derivatives, nucleophilic substitution with ethylating agents (e.g., ethyl halides) under basic conditions (K₂CO₃ in methanol) can introduce the ethyl group. Reaction conditions such as solvent polarity (ethanol vs. dichloromethane), temperature control (reflux vs. ambient), and catalyst use (e.g., Pd/C for hydrogenation) critically impact yield and stereoselectivity. Purification via recrystallization or column chromatography ensures product integrity .

Advanced: How can researchers ensure the stereochemical integrity of this compound during synthesis and purification?

Answer:

Stereochemical control requires chiral auxiliaries or catalysts to enforce (2R,4R) configuration. Post-synthesis, chiral HPLC (≥98% purity as in ) and optical rotation analysis validate enantiomeric excess. X-ray crystallography or 2D NMR (e.g., NOESY) confirms spatial arrangement of substituents. For scale-up, asymmetric hydrogenation with chiral ligands (e.g., BINAP) minimizes racemization .

Basic: What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and stereochemistry (e.g., δ ~3.5 ppm for piperidine protons) .

- HPLC/MS : Reverse-phase HPLC with UV/Vis or MS detection quantifies purity (>98%) and molecular weight confirmation .

- Melting Point Analysis : Consistency with literature values (e.g., 82–84°C in ) ensures crystallinity and stability .

Advanced: How should discrepancies in spectroscopic data (e.g., NMR chemical shifts) be addressed when characterizing this compound?

Answer:

Cross-reference with computational predictions (DFT-based chemical shift calculations) and databases like PubChem. If inconsistencies arise, employ advanced techniques:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.

- Isotopic Labeling : Track reaction pathways to identify unexpected by-products.

- Crystallography : Resolves ambiguities in stereochemical assignments .

Advanced: What are the optimal reaction conditions for achieving high enantiomeric excess in the synthesis of this compound?

Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP-Ru complexes for asymmetric hydrogenation.

- Low-Temperature Reactions : Minimize thermal racemization (e.g., −20°C in THF).

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance stereoselectivity. Post-reaction, chiral stationary phase chromatography isolates enantiomers .

Basic: In biological studies, what experimental designs are recommended to evaluate the pharmacological activity of this compound?

Answer:

- Receptor Binding Assays : Radioligand competition studies (e.g., CCR5 or opioid receptors) quantify affinity (IC₅₀ values).

- Enzyme Inhibition : Measure Ki using fluorogenic substrates (e.g., kinase or phosphatase assays).

- In Vitro Models : Cell viability assays (MTT) and calcium flux measurements assess functional activity .

Basic: What are common by-products formed during the synthesis of this compound, and how can they be minimized or removed?

Answer:

- Diastereomers : Result from incomplete stereochemical control; reduced via chiral catalysts.

- Oxidation By-Products : Use inert atmospheres (N₂/Ar) and antioxidants (BHT).

- Alkylation Side Products : Optimize stoichiometry and reaction time. Purification via silica gel chromatography or recrystallization in ethanol removes impurities .

Advanced: How does the ethyl group at the 2-position influence the compound’s reactivity compared to other piperidine derivatives?

Answer:

The ethyl group introduces steric hindrance, slowing nucleophilic attacks at the adjacent carbon. Electron-donating effects stabilize the piperidine ring, altering pKa (predicted ~9.5) and solubility. Compared to methyl analogs ( ), ethyl derivatives exhibit lower melting points and enhanced lipophilicity (LogP ~1.2), impacting membrane permeability in biological assays .

Advanced: What strategies can be employed to scale up the synthesis while maintaining stereochemical purity?

Answer:

- Continuous Flow Reactors : Ensure consistent mixing and temperature control, reducing batch variability.

- Automated Batch Processes : Real-time pH and temperature monitoring adjusts reaction dynamics.

- Crystallization Optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to enhance yield and purity .

Advanced: How can computational chemistry tools aid in predicting the physicochemical properties and stability of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous environments.

- DFT Calculations : Estimate pKa, redox potentials, and reaction pathways for stability under varying pH.

- ADMET Prediction : Tools like SwissADME forecast bioavailability, BBB penetration, and CYP450 interactions, guiding preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.